Ludartin

Catalog No.
S11245041
CAS No.
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ludartin

Product Name

Ludartin

IUPAC Name

(1S,2S,6S,12R,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-7-4-5-9-8(2)14(16)17-13(9)12-10(7)6-11-15(12,3)18-11/h9,11-13H,2,4-6H2,1,3H3/t9-,11+,12-,13-,15+/m0/s1

InChI Key

QXJYIGSXUBOSID-JZEMPJKHSA-N

Canonical SMILES

CC1=C2CC3C(C2C4C(CC1)C(=C)C(=O)O4)(O3)C

Isomeric SMILES

CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H](CC1)C(=C)C(=O)O4)(O3)C

Description

Ludartin is a natural product found in Artemisia mesatlantica, Inulanthera calva, and other organisms with data available.

Ludartin is a naturally occurring sesquiterpene lactone, specifically classified as a guaianolide. It features a unique 5,7,5-tricyclic ring system, characterized by an epoxide on the cyclopentane and an exocyclic methylene group conjugated with a carbonyl of the lactone. This structural arrangement contributes to its biological activity and potential therapeutic applications. Ludartin has been studied for its anticancer properties, particularly against hepatocellular carcinoma, and is noted for its ability to inhibit aromatase activity, which is significant in the context of hormone-dependent cancers .

, including:

  • Epoxidation: Ludartin can be oxidized to form epoxides through reactions with agents like peracetic acid .
  • Hydrolysis: Treatment with hydrochloric acid in dimethoxyethane yields diol derivatives .
  • Methylation: Reaction with sulfuric acid and methanol leads to methylated derivatives .
  • Chlorination: Ludartin reacts with trimethylsilyl chloride to produce chlorinated compounds .
  • Fluorination: Treatment with hydrogen fluoride in pyridine results in fluorinated derivatives .

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological activities.

Ludartin has demonstrated significant biological activity, particularly as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against liver cancer cell lines such as HepG2 and Huh7, with IC50 values indicating effective inhibition of cell proliferation. The compound's derivatives have shown even greater potency, suggesting that modifications to its structure can enhance its anticancer efficacy. Additionally, ludartin's role as an aromatase inhibitor positions it as a potential therapeutic agent for hormone-sensitive cancers .

The synthesis of ludartin and its derivatives can be achieved through several methods:

  • Natural Extraction: Ludartin is typically isolated from plant sources, such as species of the genus Ludwigia.
  • Chemical Synthesis: Various synthetic routes involve:
    • Epoxide ring opening using nucleophiles.
    • Methylation and chlorination reactions.
    • Hybridization with other anticancer agents to create more potent compounds .

These methods allow researchers to produce ludartin derivatives for further biological evaluation.

Ludartin has several notable applications:

  • Anticancer Therapy: Its primary application lies in cancer treatment, particularly for liver cancer.
  • Hormonal Regulation: As an aromatase inhibitor, ludartin may be useful in treating hormone-dependent cancers such as breast cancer.
  • Pharmaceutical Development: The compound serves as a lead structure for developing new anticancer drugs through structural modifications and hybridization strategies .

Interaction studies involving ludartin focus on its mechanism of action against cancer cells. Research has shown that ludartin and its derivatives interact with cellular pathways related to apoptosis and cell cycle regulation. The compound's ability to inhibit aromatase also suggests potential interactions with estrogen pathways, which are critical in hormone-responsive tumors. These studies are essential for understanding how ludartin can be effectively utilized in therapeutic settings .

Several compounds share structural similarities with ludartin, including:

  • Tournefortin: Another guaianolide known for its cytotoxic properties.
  • Arglabin: A derivative of ludartin that has shown significant antitumor activity.
  • Costunolide: A sesquiterpene lactone that exhibits anti-inflammatory and anticancer effects.

Comparison Table

CompoundStructure TypeBiological ActivityUnique Features
LudartinGuaianolideAnticancer (HepG2, Huh7)Aromatase inhibition
TournefortinGuaianolideCytotoxicSimilar structural framework
ArglabinSesquiterpene lactoneAntitumorDerived from ludartin
CostunolideSesquiterpene lactoneAnti-inflammatoryDistinct mechanism of action

Ludartin's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable candidate for further research in cancer therapy .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-08

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